(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride
Description
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Properties
IUPAC Name |
(4-amino-1-bicyclo[2.2.2]octanyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-9-4-1-8(7-11,2-5-9)3-6-9;/h11H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYDJOAKGIWFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analogs of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.2]octane scaffold represents a unique and valuable motif in medicinal chemistry, offering a rigid three-dimensional framework that can serve as a bioisosteric replacement for aromatic rings. This guide focuses on the structural analogs of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, a key building block for the development of novel therapeutic agents. We will delve into the synthetic strategies for modifying the core functional groups—the primary amine and the hydroxymethyl moiety—as well as alterations to the bicyclic core itself. Furthermore, this document will explore the structure-activity relationships (SAR) of these analogs, with a particular emphasis on their documented biological activities. Detailed experimental protocols, data summaries, and visual representations of synthetic pathways are provided to empower researchers in their drug discovery endeavors.
Introduction: The Bicyclo[2.2.2]octane Core in Drug Design
The bicyclo[2.2.2]octane skeleton is a bridged cyclic hydrocarbon that imparts conformational rigidity to molecular structures. This rigidity is highly advantageous in drug design as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Moreover, the three-dimensional nature of this scaffold provides a departure from the "flat" structures often associated with aromatic rings, which can lead to improved physicochemical properties such as solubility and metabolic stability. The parent compound, (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, presents two key functional groups at the bridgehead positions, making it an ideal starting point for chemical exploration.
Key Physicochemical Properties of the Core Scaffold:
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO | [1] |
| Molecular Weight | 191.70 g/mol | [1] |
| TPSA | 46.25 Ų | [1] |
| LogP | 1.45 | [1] |
Synthetic Strategies for Analog Development
The functional handles of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol allow for a variety of chemical modifications. This section outlines synthetic approaches for creating a library of analogs.
N-Functionalization of the Amino Group
The primary amino group is a versatile site for modification, allowing for the introduction of a wide range of substituents to probe interactions with biological targets.
Reductive amination is a robust method for the N-alkylation of primary amines. This can be achieved by reacting the parent compound with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride.
Sources
Methodological & Application
Application Note: Strategies for the Derivatization of the Primary Amine in (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Hydrochloride
Abstract
This technical guide provides detailed application notes and protocols for the chemical derivatization of the primary amine in (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride. This bifunctional building block, featuring a rigid bicyclo[2.2.2]octane scaffold, is of significant interest in medicinal chemistry for the synthesis of novel therapeutics and chemical probes. The presence of both a primary amine and a primary alcohol necessitates careful consideration of reaction conditions to achieve chemoselective modification of the amine. This document outlines field-proven protocols for N-acylation, N-sulfonylation, and N-alkylation via reductive amination, with a focus on the underlying chemical principles, experimental design, and self-validating analytical checks.
Introduction: The Bicyclo[2.2.2]octane Scaffold in Drug Discovery
The bicyclo[2.2.2]octane (BCO) framework is a highly valued structural motif in drug design. Its rigid, three-dimensional structure allows for precise spatial orientation of appended functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1] The BCO core serves as a non-planar, non-aromatic bioisostere for phenyl rings, offering a route to escape "flatland" in medicinal chemistry and improve physicochemical properties such as solubility while reducing metabolic liability. Derivatives of 4-aminobicyclo[2.2.2]octane have been explored for their potential in treating a range of diseases.[1][2]
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol presents a unique synthetic handle, possessing both a nucleophilic primary amine and a primary alcohol. This guide focuses on the selective derivatization of the amine, a common strategy for generating libraries of compounds for structure-activity relationship (SAR) studies. The starting material is supplied as a hydrochloride salt, a common practice to improve the stability and handling of amines. This necessitates an initial in situ neutralization step to liberate the free, nucleophilic amine for subsequent reactions.
Core Principles of Chemoselective Amine Derivatization
The successful derivatization of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hinges on exploiting the differential reactivity of the primary amine and the primary alcohol. Generally, primary amines are more nucleophilic than primary alcohols. This inherent difference in reactivity allows for selective N-functionalization under carefully controlled conditions.
Key Considerations for Chemoselectivity:
-
Reagent Choice: Electrophilic reagents like acyl chlorides, sulfonyl chlorides, and aldehydes will preferentially react with the more nucleophilic amine.
-
Base Selection: A non-nucleophilic base is crucial to neutralize the hydrochloride salt without competing in the derivatization reaction. Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.
-
Temperature Control: Lower reaction temperatures (e.g., 0 °C to room temperature) typically enhance selectivity by favoring the kinetically preferred reaction with the amine.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred to avoid side reactions.
The overall workflow for the derivatization process is depicted below.
Caption: General workflow for the derivatization of the primary amine.
Protocol 1: N-Acylation to Synthesize Amides
N-acylation is a fundamental transformation that introduces an amide linkage, a common functional group in pharmaceuticals. The reaction of the primary amine with an acyl chloride or anhydride is typically rapid and high-yielding.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and are used in slight excess to ensure complete consumption of the amine.
-
Base: At least two equivalents of a tertiary amine base are required: one to neutralize the starting material's hydrochloride salt and another to scavenge the HCl generated during the acylation reaction.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm and maximize N-selectivity over potential O-acylation.
Detailed Step-by-Step Methodology: N-Acetylation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Acetyl Chloride |
| Base | Triethylamine (TEA) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes to ensure complete neutralization.
-
In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Self-Validating System: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acetylated product.
Caption: N-Acylation of the primary amine.
Protocol 2: N-Sulfonylation to Synthesize Sulfonamides
Sulfonamides are a critical class of functional groups in medicinal chemistry, known for their roles in antibacterial drugs and other therapeutic agents. The reaction of the primary amine with a sulfonyl chloride provides a direct route to these derivatives.
Causality Behind Experimental Choices:
-
Sulfonylating Agent: Aryl sulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) are common reagents. They are highly reactive towards amines.
-
Base: A hindered base like DIPEA or a weaker base like pyridine can be used to neutralize the generated HCl. Pyridine can also serve as the solvent.
-
Side Reactions: The primary side reaction of concern is di-sulfonylation, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride. This is mitigated by slow addition of the sulfonyl chloride at low temperatures.
Detailed Step-by-Step Methodology: N-Tosylation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | p-Tosyl Chloride (TsCl) |
| Base | Pyridine (can also be used as solvent) |
| Solvent | Anhydrous Dichloromethane (DCM) or Pyridine |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-95% |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspend the solid in anhydrous DCM and cool to 0 °C.
-
Add pyridine (3.0 eq) and stir for 15-20 minutes.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After complete addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Self-Validating System: Monitor the reaction by TLC/LC-MS. The product sulfonamide is typically less polar than the starting amine. Check for the absence of starting material and the formation of a single major product.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Extract with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization to obtain the pure N-tosylated derivative.
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly selective method for forming C-N bonds, allowing for the introduction of a wide variety of alkyl groups. This two-step, one-pot process involves the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), followed by in situ reduction to the corresponding secondary amine.
Causality Behind Experimental Choices:
-
Carbonyl Source: A diverse range of aldehydes and ketones can be used to install the desired alkyl group.
-
Reducing Agent: Mild and selective reducing agents are key. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is moisture-tolerant and selectively reduces the iminium ion in the presence of the unreacted aldehyde.[2] It is particularly effective in mildly acidic conditions, which also catalyze imine formation.
-
Reaction Control: This method avoids the over-alkylation often seen with direct alkylation using alkyl halides, as the secondary amine product is generally less reactive in forming a new imine under these conditions.
Detailed Step-by-Step Methodology: N-Benzylation
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzaldehyde, Sodium Triacetoxyborohydride (STAB) |
| Base | Triethylamine (TEA) |
| Solvent | Anhydrous 1,2-Dichloroethane (DCE) or DCM |
| Temperature | Room Temperature |
| Typical Yield | 75-90% |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspend the solid in anhydrous DCE (approx. 0.1 M).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add benzaldehyde (1.05 eq) and stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may gently effervesce.
-
Stir the reaction at room temperature overnight.
-
Self-Validating System: Monitor by LC-MS. The expected product will have a mass corresponding to the starting material plus the mass of the benzyl group minus one hydrogen.
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the pure N-benzylated product.
Caption: Reductive amination pathway.
Conclusion
The primary amine of this compound serves as a versatile point for synthetic elaboration. Through the careful application of N-acylation, N-sulfonylation, and reductive amination protocols, a diverse array of derivatives can be efficiently synthesized. The key to success lies in the chemoselective targeting of the more nucleophilic amine in the presence of the hydroxyl group. The protocols outlined in this application note provide robust and reproducible methods for generating novel BCO-containing molecules for drug discovery and chemical biology research, complete with integrated checkpoints for reaction monitoring and validation.
References
-
Seebacher, W., et al. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry, 41(8), 970-977. [Link]
-
Palkó, M., Sohár, P., & Fülöp, F. (2011). Synthesis and transformations of di-endo-3-aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic acid derivatives. Molecules, 16(9), 7691-7705. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Seebacher, W., et al. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 10(1), 1-10. [Link]
-
List, B., et al. (2005). The First Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(49), 17290–17291. [Link]
-
Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 637-640. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Sources
Esterification of the methanol group of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride
Esterification of the Methanol Group of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Hydrochloride: A-Detailed Guide
Abstract:
This document provides a comprehensive guide to the esterification of the primary alcohol in this compound. The protocol addresses the key challenges associated with this substrate, namely the presence of a primary amino group and the steric hindrance of the bicyclic scaffold. A multi-step synthetic strategy is detailed, beginning with the neutralization of the hydrochloride salt, followed by the protection of the amino group using a tert-butyloxycarbonyl (Boc) protecting group, and culminating in the esterification of the sterically hindered primary alcohol. A comparative analysis of suitable esterification methods is presented, with a focus on the Steglich esterification as a preferred method for this application. Detailed, step-by-step protocols for each stage of the synthesis, as well as guidelines for product purification and characterization, are provided.
Introduction
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol is a valuable building block in medicinal chemistry and materials science, offering a rigid bicyclic scaffold with two distinct functional groups: a primary amine and a primary alcohol. The esterification of the methanol group allows for the introduction of a wide range of functionalities, enabling the synthesis of novel compounds with tailored properties for applications in drug discovery and materials development.
However, the direct esterification of this compound presents two significant challenges:
-
Presence of a nucleophilic amino group: The primary amine is more nucleophilic than the primary alcohol and will preferentially react with most esterification reagents, leading to amide formation as the major side product.
-
Steric hindrance: The primary alcohol is situated on a sterically demanding bicyclo[2.2.2]octane ring system, which can significantly hinder its reactivity in standard esterification reactions.
To address these challenges, a multi-step synthetic approach is required. This application note outlines a robust and reproducible protocol for the successful esterification of this compound, focusing on a strategy that involves initial protection of the amino group followed by esterification of the sterically hindered alcohol.
Synthetic Strategy
The overall synthetic strategy involves three key steps, as illustrated in the workflow diagram below:
Figure 1: Overall synthetic workflow for the esterification of this compound.
Step 1: Neutralization and Amine Protection
The initial step involves the neutralization of the hydrochloride salt to liberate the free amine, which is then immediately protected to prevent its interference in the subsequent esterification reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The protection reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.[3]
Step 2: Esterification of the Hindered Alcohol
With the amino group protected, the focus shifts to the esterification of the sterically hindered primary alcohol. Several methods are available for this transformation, and the choice of method is critical for achieving a good yield.
| Method | Reagents | Advantages | Disadvantages | Suitability for this Substrate |
| Steglich Esterification | DCC or EDC, DMAP | Mild reaction conditions, effective for sterically hindered alcohols, tolerates a wide range of functional groups.[4] | Formation of urea byproduct can complicate purification, DCC is a known allergen. | High: The mild conditions and proven efficacy with hindered alcohols make it a strong candidate. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | High yields for macrolactonization and esterification of hindered alcohols.[5] | Requires the formation of a mixed anhydride, reagents can be harsh for sensitive substrates. | Moderate to High: A powerful method, but the Steglich esterification is often simpler for intermolecular reactions. |
| Mitsunobu Reaction | DEAD or DIAD, PPh₃ | Inversion of stereochemistry (not relevant here), mild conditions. | Stoichiometric amounts of phosphine oxide and hydrazine byproducts can be difficult to remove, sensitive to the acidity of the carboxylic acid.[6] | Moderate: Can be effective, but purification challenges often make it a secondary choice. |
Based on this analysis, the Steglich esterification is recommended as the primary method for this application due to its balance of reactivity, mild conditions, and relatively straightforward purification.
Step 3: Deprotection of the Boc Group (Optional)
If the final product requires a free amino group, the Boc protecting group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[7]
Experimental Protocols
Materials and Methods
| Reagent | Grade | Supplier |
| This compound | ≥95% | Commercially available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade | Commercially available |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
| N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥99% | Commercially available |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially available |
| Carboxylic acid of choice | Reagent grade | Commercially available |
| Trifluoroacetic acid (TFA) | Reagent grade | Commercially available |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. DCC is a potent allergen and should be handled with extreme care.
Protocol 1: N-Boc Protection of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
This protocol describes the in-situ neutralization and subsequent N-Boc protection of the starting material.
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (Et₃N) (2.2 eq) to the solution while stirring. Stir for 15 minutes at 0 °C.
-
In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Outcome: A white to off-white solid. Yields are typically in the range of 85-95%.
Protocol 2: Steglich Esterification of N-Boc-(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate
This protocol details the esterification of the N-Boc protected intermediate with a generic carboxylic acid.
-
To a flame-dried, argon-purged round-bottom flask, add the N-Boc protected amino alcohol (1.0 eq), the desired carboxylic acid (1.2 eq), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) in anhydrous DCM.
-
Add the DCC/EDC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used). Wash the filter cake with DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: A solid or oil, depending on the nature of the carboxylic acid used. Yields can vary depending on the steric hindrance of the carboxylic acid but are generally in the range of 60-85%.
Figure 2: Simplified mechanism of the Steglich esterification.
Protocol 3: N-Boc Deprotection (Optional)
This protocol describes the removal of the Boc protecting group to yield the final ester as a salt.
-
Dissolve the N-Boc protected ester (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene or DCM) several times to ensure complete removal of TFA.
-
The resulting product is the trifluoroacetate salt of the final ester. If the hydrochloride salt is desired, dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent.
-
The product may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure.
Expected Outcome: A solid salt. Yields are typically quantitative.
Product Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediates and the final product. The disappearance of the starting material signals and the appearance of new signals corresponding to the product are indicative of a successful reaction. For the bicyclo[2.2.2]octane core, characteristic signals for the bridgehead and methylene protons and carbons are expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present in the molecule (e.g., C=O stretch for the ester and carbamate, N-H stretch for the amine/carbamate).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in N-Boc protection | Incomplete neutralization of the hydrochloride salt. | Ensure sufficient base (Et₃N) is used. Monitor the pH of the aqueous layer after base addition. |
| Incomplete reaction. | Increase the reaction time or slightly warm the reaction mixture. | |
| Low yield in Steglich esterification | Steric hindrance of the carboxylic acid. | Increase the reaction time and/or temperature. Consider using a more powerful esterification method like the Yamaguchi esterification. |
| Deactivation of the coupling agent by moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Difficulty in removing DCU byproduct | DCU is slightly soluble in some organic solvents. | Cool the reaction mixture in an ice bath before filtration to further decrease the solubility of DCU. Wash the crude product with a solvent in which DCU is poorly soluble (e.g., cold hexanes). |
| Incomplete N-Boc deprotection | Insufficient acid or reaction time. | Increase the amount of TFA or the reaction time. Monitor the reaction closely by TLC. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the esterification of the sterically hindered primary alcohol in this compound. By employing a strategic protection-esterification-deprotection sequence, the challenges associated with the bifunctional nature and steric bulk of the substrate can be effectively overcome. The use of the Steglich esterification offers a mild and versatile approach for the key ester formation step. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the synthesis of novel derivatives based on the bicyclo[2.2.2]octane scaffold.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Munir, S., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12.
- Google Patents. (1991). Process for the preparation of 1-adamantane derivatives.
- Seebacher, W., et al. (2003). Hydrazones and new Oximes of 4-Aminobicyclo[2.2.2]octanones and their Antiprotozoal Activities.
-
Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]
- Khan, I., & Ibrar, A. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O.
- Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method.
- Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23837.
-
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]
- ResearchGate. (2021). A Mitsunobu reaction to functionalized cyclic and bicyclic N -arylamines.
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
- Journal of Organic Chemistry. (1983). Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols.
-
YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]
-
Reddit. (2022). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved from [Link]
- ResearchGate. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
-
Organic Chemistry Portal. (n.d.). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Retrieved from [Link]
- ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols.
- Royal Society of Chemistry. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
- Royal Society of Chemistry. (2020).
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
- The Royal Society of Chemistry. (2020).
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Application Notes & Protocols: The Bicyclo[2.2.2]octane Scaffold in CNS Drug Discovery
Introduction: Escaping Flatland in Central Nervous System (CNS) Drug Design
For decades, medicinal chemistry has been dominated by aromatic rings, particularly the phenyl group. While undeniably useful, the over-reliance on flat, two-dimensional structures has contributed to challenges in modern drug discovery, including poor solubility, metabolic instability, and off-target effects.[1] The quest for novel chemical matter with improved physicochemical properties has led researchers to explore three-dimensional (3D) scaffolds that can better navigate the complex topography of biological targets.[2]
Among the most promising of these scaffolds is the bicyclo[2.2.2]octane (BCO) core. This saturated, rigid, and geometrically well-defined structure serves as an excellent bioisostere for the para-substituted phenyl ring.[1] Its rigid framework pre-organizes substituents into well-defined spatial vectors, reducing the entropic penalty upon binding to a target protein and often leading to enhanced potency and selectivity.[3] This guide provides an in-depth analysis of the BCO scaffold's application in CNS drug discovery, detailing the medicinal chemistry rationale, synthetic strategies, and key biological evaluation protocols. Many lipophilic drugs containing caged bicyclic motifs, such as the BCO scaffold, exhibit activity in the CNS and nervous system.[2]
Medicinal Chemistry Rationale: The BCO Advantage
The strategic replacement of a phenyl ring with a BCO scaffold is a powerful tactic for lead optimization. The rationale is rooted in several key physicochemical and pharmacological principles.
-
Improved Physicochemical Properties: Aromatic rings contribute to high lipophilicity and often present metabolic liabilities (e.g., CYP450-mediated oxidation). Increasing the fraction of sp³-hybridized carbons (Fsp³) by introducing a BCO scaffold can significantly improve a compound's profile.[1] This often leads to increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, all of which are critical for developing successful CNS drugs that must navigate the blood-brain barrier (BBB) and resist rapid clearance.[4]
-
Precise Vectorial Display: Unlike a flexible alkyl chain or even a rotating phenyl ring, the BCO cage locks substituents into fixed positions. The distance between the 1 and 4 positions on a BCO core (approx. 2.60 Å) closely mimics that of a 1,4-disubstituted phenyl ring (approx. 2.82 Å), allowing it to maintain key pharmacophoric interactions while presenting a completely different chemical nature to the target.[1]
-
Enhanced Selectivity: The unique 3D shape of the BCO scaffold can exploit subtle differences in the binding pockets of receptor subtypes, leading to improved selectivity and a reduction in off-target effects. This is particularly crucial in the CNS, where targets like nicotinic acetylcholine receptors (nAChRs) or N-methyl-D-aspartate (NMDA) receptors have numerous closely related subtypes.[5][6]
The following diagram illustrates the logical flow of how the BCO scaffold's properties translate into tangible benefits for drug candidates.
Caption: Workflow for the synthesis of a key BCO amino acid intermediate.
Step 1: Diels-Alder Cycloaddition to form BCO Anhydride (1)
-
Rationale: This step constructs the core BCO skeleton. The reaction between a conjugated diene (1,3-cyclohexadiene) and a dienophile (maleic anhydride) proceeds via a concerted [4+2] cycloaddition to yield the endo isomer diastereoselectively due to favorable secondary orbital interactions. [7]2. Procedure:
-
To a solution of maleic anhydride (1.0 eq) in toluene (approx. 2 M), add 1,3-cyclohexadiene (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring for the disappearance of starting materials by TLC.
-
Cool the mixture to room temperature and then to 0 °C in an ice bath.
-
The product, di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride (1), will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold hexanes, and dry in vacuo.
-
Validation: Confirm structure by ¹H NMR and compare melting point to literature values.
-
Step 2: Ammonolysis to Carboxamide
-
Rationale: This step opens the anhydride ring to form a carboxamide, which is the necessary precursor for the subsequent Hofmann degradation.
-
Procedure:
-
Suspend the anhydride (1) in concentrated aqueous ammonia (25%).
-
Stir the mixture vigorously at room temperature overnight. The suspension will gradually dissolve as the reaction proceeds.
-
Remove the excess ammonia and water under reduced pressure to yield the crude carboxamide.
-
Validation: The product can be used in the next step without extensive purification. IR spectroscopy should show the appearance of amide C=O and N-H stretches.
-
Step 3: Hofmann Degradation to Amino Acid (2)
-
Rationale: The Hofmann degradation is a classic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This is a key step to install the amine functionality required for many CNS ligands. The reaction proceeds with retention of configuration. [7]2. Procedure:
-
Prepare a fresh solution of sodium hypochlorite (NaOCl) by carefully adding bromine to a cold (0 °C) solution of sodium hydroxide (NaOH).
-
Add the crude carboxamide from Step 2 to the cold NaOCl solution.
-
Allow the reaction to warm to room temperature and then heat to 70 °C for 1 hour.
-
Cool the reaction mixture and carefully acidify with concentrated HCl to pH ~3. The desired amino acid product (2) will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Protocol 2: Biological Evaluation - Receptor Binding Affinity
To determine if a newly synthesized BCO compound interacts with its intended CNS target, a radioligand binding assay is the gold standard. [8]This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the α7 nAChR in rat brain homogenates. [9]
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Receptor Source: Whole rat brain membranes (prepared from Sprague-Dawley rats).
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 nAChR antagonist.
-
Non-specific Ligand: Unlabeled nicotine or bungarotoxin at a high concentration (e.g., 1 mM).
-
Test Compound: BCO derivative dissolved in DMSO, then diluted in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration: GF/B glass fiber filters, vacuum filtration manifold.
-
Quantification: Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): Assay buffer, membrane prep, and [³H]-MLA.
-
Non-specific Binding (NSB): Assay buffer, membrane prep, [³H]-MLA, and excess unlabeled nicotine. This determines the amount of radioligand that binds non-specifically to the filter and protein.
-
Test Compound: Assay buffer, membrane prep, [³H]-MLA, and varying concentrations of the BCO test compound.
-
-
Incubation:
-
Add 50 µL of membrane homogenate (approx. 100 µg protein) to each well.
-
Add 50 µL of test compound dilution or control.
-
Initiate the binding reaction by adding 50 µL of [³H]-MLA (final concentration ~1-2 nM).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. [9]3. Termination and Filtration:
-
Rationale: The reaction is terminated by rapid filtration, which separates the large membrane-bound radioligand complexes from the small, free radioligand molecules.
-
Rapidly harvest the contents of each well onto a GF/B filter using a cell harvester/vacuum manifold.
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Protocol 3: Biological Evaluation - Blood-Brain Barrier (BBB) Permeability
A critical property for any CNS drug is its ability to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive BBB penetration. [10][11] Principle: The assay measures the diffusion of a compound from a donor compartment, through a filter coated with a lipid mixture mimicking the BBB, into an acceptor compartment. [12] Materials:
-
PAMPA Plate System: A 96-well donor plate and a matching 96-well acceptor plate (e.g., Millipore MultiScreen™-IP).
-
BBB Lipid Solution: A solution of porcine brain lipid or a synthetic lipid cocktail in dodecane.
-
Phosphate Buffered Saline (PBS): pH 7.4, for both donor and acceptor compartments.
-
Test Compound: Stock solution in DMSO.
-
Analysis: UV-Vis plate reader or LC-MS/MS.
Procedure:
-
Membrane Coating:
-
Carefully pipette 5 µL of the BBB lipid solution onto the filter of each well in the donor plate.
-
Allow the lipid to impregnate the filter for 5 minutes.
-
-
Prepare Acceptor Plate:
-
Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
-
Prepare Donor Plate:
-
Prepare the final solutions of test compounds and controls (high and low permeability) in PBS from DMSO stocks (final DMSO concentration should be <1%).
-
Add 150 µL of the compound solution to each well of the lipid-coated donor plate.
-
-
Incubation:
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor filter makes contact with the acceptor solution, creating a "sandwich".
-
Incubate the plate sandwich at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
-
Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS is preferred for higher accuracy).
-
Calculate the effective permeability coefficient (Pe) using an established formula that accounts for incubation time, membrane area, and well volumes.
-
Interpretation: Compounds are typically classified as high, medium, or low BBB permeability based on their calculated Pe values, often by comparison to known CNS-penetrant and non-penetrant drugs. [11]
-
Challenges and Future Directions
While the BCO scaffold offers significant advantages, its synthesis can be more complex and costly than that of traditional aromatic compounds. The development of more efficient and scalable synthetic routes to functionalized BCOs is an ongoing area of research. [13]Furthermore, while BCOs are excellent mimics for para-phenyl rings, there is a growing need for rigid scaffolds that can replicate the exit vectors of ortho- and meta-substituted systems to fully explore 3D chemical space.
The future of BCOs in CNS drug discovery is bright. As our understanding of neurobiology deepens, the need for highly selective and well-tolerated drugs will only increase. The unique properties of the BCO scaffold make it an invaluable tool for medicinal chemists aiming to create the next generation of therapies for complex neurological and psychiatric disorders.
References
-
Stockdale, T. P., & Williams, C. M. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews, 44(21), 7837-7863.
-
PharmaBlock. (n.d.). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock Whitepaper.
-
Marrs, W. R., et al. (1998). (−)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 41(17), 3184-3194.
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6098.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay.
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
-
Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691-7705.
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096).
-
Zarrin, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(2), 551–558.
-
Kozikowski, A. P., et al. (2013). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Marine Drugs, 11(4), 1157-1169.
-
Macor, J. E., et al. (2007). Design and Synthesis of a New Series of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. Journal of Medicinal Chemistry, 50(18), 4341-4344.
-
Kaczmarek, K., et al. (2020). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences, 21(23), 9033.
-
Stepan, A. F., et al. (2012). Application of Bioisosteres in Drug Design. MedChemComm, 3(1), 5-13.
-
Kuchař, M., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Pharmaceuticals, 15(5), 539.
-
Wallace, M. J., et al. (2016). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. The Journal of Pharmacology and Experimental Therapeutics, 358(1), 49-60.
-
Dall'Agnol, R., et al. (2018). Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation. ACS Medicinal Chemistry Letters, 9(7), 657-662.
-
U.S. Patent No. US20200270191A1. (2020). Synthesis of bicyclo[2.2.2]octane derivatives.
-
Di, L., et al. (2019). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. Future Medicinal Chemistry, 11(15), 1957-1970.
-
Moro, S., et al. (2019). Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. Molecules, 24(12), 2296.
-
Bold, G., et al. (2006). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of Medicinal Chemistry, 49(12), 3564-3575.
-
Eaton, P. E., et al. (2000). A Facile Diels−Alder Reaction with Benzene: Synthesis of the Bicyclo[2.2.2]octene Skeleton Promoted by Rhenium. Organic Letters, 2(10), 1435-1437.
-
Danishefsky, S., et al. (2008). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Journal of the American Chemical Society, 130(49), 16466-16467.
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2008). Domino retro Diels–Alder/Diels–Alder reaction: an efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones. Organic & Biomolecular Chemistry, 6(16), 2963-2967.
-
Mykhailiuk, P. K. (2020). Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. Synfacts, 16(12), 1425.
-
Mykhailiuk, P. K., & Shishkin, O. V. (2022). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. a4b1502a6320573e65a7)
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Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Products Derived from (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Hydrochloride
Welcome to the technical support guide for researchers working with (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride. This bicyclic scaffold is a valuable building block in medicinal chemistry and materials science due to its rigid, three-dimensional structure. However, the presence of both a primary amine and a primary alcohol, coupled with its initial presentation as a hydrochloride salt, introduces specific challenges and opportunities in reaction workup and product purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions and adapt these methods to your unique target molecule.
Part 1: Handling the Starting Material
FAQ 1: Do I need to free-base the this compound before my reaction?
Answer: It depends entirely on your reaction conditions.
-
For Amide Couplings: Yes, in most cases, you must convert the hydrochloride salt to the free amine. Standard amide coupling reagents (e.g., EDC, HATU, PyBOP) require a nucleophilic primary amine to attack the activated carboxylic acid. The ammonium salt (R-NH3+) is not nucleophilic. The reaction will likely fail to proceed if the amine is protonated.
-
For Reactions Not Involving the Amine: If you are selectively reacting the hydroxyl group and the conditions are compatible with an ammonium salt, you may not need to free-base the starting material. However, this is less common.
Protocol: Free-Basing the Amine Salt
This protocol is a standard liquid-liquid extraction procedure based on pH adjustment.
-
Dissolution: Dissolve the this compound in water or a minimal amount of methanol.
-
Basification: Cool the solution in an ice bath and add an aqueous base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. The goal is to deprotonate the ammonium ion (pKa is typically ~9-10 for similar amines) to the free amine.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The free amine is significantly more soluble in organic solvents than its salt form.[1]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine, typically as an oil or low-melting solid.
Expert Insight: Use the free amine immediately. Bicyclic amines can be hygroscopic and may absorb atmospheric CO₂ over time to form carbonate salts, which can complicate stoichiometry.
Part 2: Purification Strategies after Amide Coupling
Amide coupling is the most common reaction for this building block. The resulting crude mixture typically contains your desired product, unreacted starting materials, the coupling reagent byproducts, and side-products.
Sources
Technical Support Center: Synthesizing with Bicyclo[2.2.2]octane Derivatives
Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this unique and valuable scaffold. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) core makes it an attractive building block in medicinal chemistry and materials science, often serving as a saturated bioisostere for phenyl rings.[1] However, its synthesis and functionalization present a distinct set of challenges.
This resource provides troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis of BCO derivatives. The information is grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: My Diels-Alder reaction to form the bicyclo[2.2.2]octane core is failing or giving very low yields.
Potential Causes and Solutions:
-
Inadequate Reaction Conditions: The Diels-Alder reaction is a powerful tool for constructing the BCO framework, but it can be sensitive to reaction conditions.[2][3]
-
Thermal Conditions: Many Diels-Alder reactions for BCO synthesis require high temperatures. If you are not seeing product formation, consider increasing the reaction temperature. Solvents with high boiling points like toluene, xylene, or tetralin are often used.[2]
-
Lewis Acid Catalysis: Lewis acids can significantly accelerate Diels-Alder reactions and improve selectivity.[3] However, if your diene or dienophile contains basic functional groups (e.g., amides), the Lewis acid may be sequestered, requiring stoichiometric amounts.[3]
-
Troubleshooting Tip: If using a Lewis acid with a coordinating substrate, try increasing the stoichiometry of the Lewis acid. Alternatively, protecting the coordinating group may be necessary.
-
-
-
Poor Diene/Dienophile Reactivity: The electronic nature of the diene and dienophile is crucial.
-
Normal Electron Demand: This typically involves an electron-rich diene and an electron-poor dienophile. If your reaction is sluggish, consider modifying your substrates to enhance this electronic complementarity. For example, adding electron-withdrawing groups to the dienophile can increase its reactivity.
-
Inverse Electron Demand: This involves an electron-poor diene and an electron-rich dienophile. Ensure your substrates are appropriately functionalized for this type of cycloaddition.
-
-
Substrate Decomposition: At high temperatures, your starting materials or the desired product might be degrading.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress. This will help you determine if the starting materials are being consumed and if any side products are forming.
-
Lowering the Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration, possibly with the aid of a Lewis acid.
-
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction
This is a general protocol that should be optimized for your specific substrates.
-
Preparation: Dry all glassware thoroughly. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Dissolve the diene in a dry, aprotic solvent (e.g., dichloromethane or toluene).
-
Lewis Acid Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the Lewis acid (e.g., BF₃·OEt₂, AlCl₃, or SnCl₄). The amount of Lewis acid will depend on your substrate; start with catalytic amounts (e.g., 0.1-0.2 equivalents) and increase to stoichiometric amounts if necessary.[3]
-
Dienophile Addition: Add the dienophile to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ or water). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Problem 2: I am observing poor stereoselectivity in my Diels-Alder reaction.
Potential Causes and Solutions:
-
Kinetic vs. Thermodynamic Control: The stereochemical outcome of a Diels-Alder reaction can be influenced by temperature. The endo product is often the kinetic product, favored at lower temperatures, while the exo product may be the thermodynamically more stable product, favored at higher temperatures.
-
To favor the endo product: Run the reaction at lower temperatures.
-
To favor the exo product: Run the reaction at higher temperatures for a longer period to allow for equilibration to the thermodynamic product.
-
-
Steric Hindrance: Bulky substituents on the diene or dienophile can influence the facial selectivity of the cycloaddition. Carefully examine the steric environment of your substrates to predict the likely stereochemical outcome.
-
Lewis Acid Influence: Lewis acids can enhance stereoselectivity by coordinating to the dienophile, locking it into a specific conformation that favors one mode of addition.[3] The choice of Lewis acid can impact the degree of stereocontrol.
Problem 3: I am struggling with the functionalization of the bicyclo[2.2.2]octane core, especially at the bridgehead positions.
Potential Causes and Solutions:
-
Inertness of Bridgehead Positions: The bridgehead positions of the BCO skeleton are sterically hindered and electronically deactivated, making them resistant to standard nucleophilic substitution reactions.[4]
-
Alternative Strategies: Consider radical-based functionalization or the use of highly reactive electrophiles. For some systems, such as bicyclo[2.2.2]octasilanes, bridgehead functionalization can be achieved through the generation of a silyl anion followed by reaction with an electrophile.[5][6] While not directly analogous to all-carbon systems, these methods can provide inspiration for synthetic strategies.
-
-
Ring Strain and Reactivity: The inherent ring strain in the BCO system can influence its reactivity.[7][8][9] In some cases, reactions can lead to rearrangements or ring-opening.
-
Careful Reaction Design: Be mindful of reaction conditions that might promote rearrangements. Low temperatures and mild reagents are often preferred.
-
Problem 4: Purification of my bicyclo[2.2.2]octane derivative is challenging.
Potential Causes and Solutions:
-
Complex Reaction Mixtures: Low yields and the formation of multiple stereoisomers can lead to difficult purifications.
-
Optimize Reaction Conditions: Before scaling up, invest time in optimizing the reaction to improve yield and selectivity. This will simplify the purification process.
-
-
Similar Polarity of Isomers: Stereoisomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Advanced Chromatographic Techniques: Consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for challenging separations.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for purification and separation of isomers.
-
-
Non-Chromatographic Purification: In some cases, chromatographic purification can be avoided altogether.
-
Polymer-Supported Reagents: The use of polymer-supported reagents and sequesterants can allow for the removal of excess reagents and byproducts by simple filtration, yielding a clean product in solution.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using the bicyclo[2.2.2]octane scaffold in drug design?
The BCO scaffold offers several advantages in medicinal chemistry:
-
Three-Dimensionality: It provides a rigid, three-dimensional framework that can orient substituents in well-defined vectors, allowing for precise interaction with biological targets.
-
Bioisostere of Phenyl Ring: The BCO core can serve as a non-aromatic, saturated bioisostere of a phenyl ring.[1] This can improve physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity.[1]
-
Improved Physicochemical Properties: Replacing aromatic rings with BCO scaffolds can lead to decreased lipophilicity and increased aqueous solubility.[1]
Q2: How does ring strain affect the stability and reactivity of bicyclo[2.2.2]octane derivatives?
The bicyclo[2.2.2]octane system possesses significant ring strain due to the eclipsed conformations of the ethane bridges. This strain influences its reactivity, making it susceptible to certain types of reactions, such as rearrangements and ring-opening under harsh conditions.[7][8][9] However, the rigid framework also imparts conformational stability.
Q3: What are some common synthetic routes to access the bicyclo[2.2.2]octane core?
The most common and versatile method is the Diels-Alder reaction between a cyclohexadiene derivative and a dienophile.[2][3][11] Other methods include intramolecular cyclizations and tandem reactions.[12] The choice of route depends on the desired substitution pattern on the BCO core.
Q4: Are there any specific safety precautions to consider when working with bicyclo[2.2.2]octane syntheses?
In addition to standard laboratory safety practices, be aware of the following:
-
High-Temperature Reactions: Many syntheses require high temperatures, so proper engineering controls (fume hood) and personal protective equipment are essential.
-
Reactive Reagents: The use of strong Lewis acids, organometallic reagents, and other hazardous materials requires careful handling and quenching procedures.
-
Pressure Build-up: Some reactions, particularly those that generate gaseous byproducts at high temperatures, can lead to pressure build-up in sealed vessels.
Data and Diagrams
Table 1: Common Lewis Acids in BCO Diels-Alder Reactions
| Lewis Acid | Typical Stoichiometry | Common Solvents | Notes |
| BF₃·OEt₂ | 0.1 - 2.0 eq | CH₂Cl₂, Toluene | Can be sensitive to moisture. |
| AlCl₃ | 0.1 - 2.0 eq | CH₂Cl₂, CS₂ | Highly reactive; can cause substrate degradation. |
| SnCl₄ | 0.1 - 2.0 eq | CH₂Cl₂, Toluene | Generally milder than AlCl₃. |
| ZnCl₂ | 0.5 - 2.0 eq | THF, Et₂O | A milder Lewis acid. |
Diagram 1: General Diels-Alder Workflow
Caption: A decision tree for troubleshooting a failing Diels-Alder reaction for BCO synthesis.
References
- Synthesis of bicyclo[2.2.2]octane derivatives.
- Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids.
- 2.2.2-Propellane. Grokipedia.
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central.
- The synthesis and transformations of fused bicyclo[2.2.2]octenes. Arkivoc.
- Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators.
- Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. The Journal of Organic Chemistry.
- Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chemical Society Reviews.
- Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes: generation of a library using orchestrated multi-step sequences of polymer-supported reagents and sequesterants. Journal of the Chemical Society, Perkin Transactions 1.
- The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products.
- Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Arabian Journal of Chemistry.
- Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes. Organometallics.
- Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic Letters.
- Synthesis of a bicyclo[2.2.2]octane from benzoic acid. Chemistry Stack Exchange.
- Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones.
- Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. PubMed.
-
Facial (syn–anti) stereoselectivity in the Diels–Alder reactions of spiro(bicyclo[2.2.2]octane-2,1′-c[13]yclopentadiene). Canadian Science Publishing.
- Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines. Organic & Biomolecular Chemistry.
- Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Sci-Hub.
- Novel Synthesis and Bridgehead Functionalization of Permethylbicyclo[2.2.2]octasilane.
- Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes. PubMed Central.
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
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- 10. Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes: generation of a library using orchestrated multi-step sequences of polymer-supported reagents and sequesterants - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 13. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Hydrochloride
Welcome to the technical support center for the scale-up synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth technical explanations and provide practical, field-proven troubleshooting strategies.
Proposed Synthetic Route
A viable synthetic pathway for this compound is a multi-step process commencing with the formation of the bicyclo[2.2.2]octane core, followed by functional group interconversions. Below is a plausible and commonly referenced route that will form the basis of our troubleshooting guide.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of each synthetic step.
Step 1: Diels-Alder Reaction
Q1: The Diels-Alder reaction between 1,3-cyclohexadiene and methyl acrylate is showing poor conversion and formation of side products at a larger scale. What are the likely causes and solutions?
A1:
-
Causality: On a larger scale, inefficient heat transfer can lead to localized overheating, promoting the retro-Diels-Alder reaction or polymerization of the dienophile. Inadequate mixing can result in concentration gradients, leading to incomplete reactions.
-
Troubleshooting Protocol:
-
Temperature Control: Employ a reactor with a jacketed cooling system and an overhead stirrer to ensure uniform temperature distribution. A temperature probe submerged in the reaction mixture is crucial for accurate monitoring.
-
Controlled Addition: Instead of adding all the methyl acrylate at once, a slow, controlled addition via a syringe pump or an addition funnel can help manage the exotherm and maintain a consistent reaction temperature.
-
Solvent and Concentration: While this reaction can often be run neat, at scale, the use of a high-boiling, inert solvent like toluene or xylene can aid in temperature control. However, this may require longer reaction times or higher temperatures. A thorough optimization of the concentration is recommended.
-
Pressure: For sluggish reactions, conducting the reaction in a sealed pressure vessel can increase the rate and yield by favoring the formation of the product, which has a smaller molar volume.
-
Step 2: Hydrogenation
Q2: The hydrogenation of the double bond in Methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate is slow and sometimes incomplete. How can I improve this?
A2:
-
Causality: Catalyst activity, hydrogen pressure, and mass transfer of hydrogen to the catalyst surface are critical factors in hydrogenation. On a larger scale, inefficient agitation can lead to poor catalyst suspension and limited access of the substrate and hydrogen to the active sites of the catalyst.
-
Troubleshooting Protocol:
-
Catalyst Selection and Loading: Ensure the Palladium on Carbon (Pd/C) catalyst is of high quality and appropriate for this transformation. Typical catalyst loading is 1-5 mol%. For difficult reductions, a higher loading or a more active catalyst like Pearlman's catalyst (Palladium hydroxide on carbon) might be beneficial.
-
Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from balloon pressure to a Parr shaker or a dedicated hydrogenation reactor) will increase the concentration of dissolved hydrogen, thereby accelerating the reaction rate.
-
Agitation: Vigorous stirring is essential to keep the catalyst suspended and to facilitate the mass transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface.
-
Solvent: A solvent that allows for good solubility of the substrate and has a low vapor pressure is ideal. Ethanol, methanol, or ethyl acetate are commonly used. Ensure the solvent is degassed before use to remove dissolved oxygen, which can poison the catalyst.
-
Step 3: Hofmann or Curtius Rearrangement
Q3: During the Hofmann rearrangement of 4-(aminocarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid methyl ester, I am observing low yields and the formation of a urea byproduct. What is happening and how can I prevent it?
A3:
-
Causality: The Hofmann rearrangement involves the formation of a highly reactive isocyanate intermediate.[1] If water is not efficiently removed or if the isocyanate is not trapped quickly, it can react with the desired amine product to form a symmetrical urea byproduct. The Curtius rearrangement, proceeding through an acyl azide, also forms an isocyanate intermediate and can face similar issues.[2][3]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: For the Curtius rearrangement, ensure all reagents and solvents are scrupulously dried. The use of diphenylphosphoryl azide (DPPA) in a non-protic solvent like toluene or THF is a common and effective method.[4]
-
Trapping Agent: For both rearrangements, if the goal is the amine, the isocyanate is typically hydrolyzed. However, to avoid urea formation, it's often better to trap the isocyanate with a suitable alcohol (like t-butanol for the Curtius) to form a carbamate, which can then be deprotected under acidic conditions.
-
Temperature Control: The rearrangement step is often thermal. Precise temperature control is crucial. For the Hofmann rearrangement, the initial bromination is typically done at a low temperature, followed by a controlled warming to initiate the rearrangement.[5]
-
Alternative: Curtius Rearrangement: The Curtius rearrangement can offer milder conditions compared to the Hofmann rearrangement and may be more amenable to scale-up, especially when using reagents like DPPA.[4][6]
-
Caption: Formation of urea byproduct from the isocyanate intermediate.
Step 4: Reduction
Q4: The reduction of the methyl ester in 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester with Lithium Aluminum Hydride (LiAlH4) is giving a complex mixture of products and is difficult to quench and work up at scale. What are the best practices for this step?
A4:
-
Causality: LiAlH4 is a powerful and highly reactive reducing agent.[7][8][9][10] The exothermicity of the reaction and the quench can be difficult to control on a large scale. The amino group in the substrate can also react with LiAlH4. The workup procedure is critical for obtaining a clean product.
-
Troubleshooting Protocol:
-
Protection of the Amine: To avoid side reactions, it is highly advisable to protect the amino group before the reduction. A Boc (tert-butyloxycarbonyl) group is a good option as it is stable to LiAlH4 and can be easily removed during the final acidic workup/salt formation step.
-
Reverse Addition: At scale, it is safer to add the LiAlH4 solution in THF to a cooled solution of the ester. This "reverse addition" helps to better control the exotherm.
-
Controlled Quench: The Fieser workup is a reliable method for quenching LiAlH4 reactions at scale. For every 'x' grams of LiAlH4 used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure results in the formation of granular aluminum salts that are easily filtered off.
-
-
Alternative Reducing Agents: If LiAlH4 proves too problematic, other reducing agents like Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) can be considered. It is often less pyrophoric and easier to handle.
-
| Parameter | Bench Scale (1-10 g) | Scale-up (100 g - 1 kg) | Rationale |
| Addition Mode | Ester solution added to LiAlH4 suspension | LiAlH4 solution added to ester solution (reverse addition) | Better heat transfer and control of exotherm. |
| Quenching | Dropwise addition of water and acid | Fieser workup (sequential addition of H2O, NaOH(aq), H2O) | Forms easily filterable granular aluminum salts. |
| Amine Protection | Optional | Highly Recommended (e.g., Boc) | Prevents side reactions and simplifies purification. |
Table 1: Comparison of LiAlH4 Reduction Parameters at Different Scales.
Step 5: Salt Formation and Purification
Q5: The final product, (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, is a polar and water-soluble compound, making its extraction and purification challenging. The hydrochloride salt formation is also not giving a clean, crystalline product. How can I improve the final isolation and purification?
A5:
-
Causality: The high polarity of the amino alcohol makes it difficult to extract efficiently from aqueous solutions with common organic solvents.[11] The hydrochloride salt's crystallinity is highly dependent on the solvent system and the presence of impurities.[12][13][14]
-
Troubleshooting Protocol:
-
Purification of the Free Base:
-
Ion-Exchange Chromatography: This is a very effective method for purifying polar, basic compounds.[15][16] The crude amino alcohol can be loaded onto a cation-exchange resin, washed with water to remove non-basic impurities, and then eluted with an aqueous ammonia solution. The ammonia can then be removed under reduced pressure.
-
Azeotropic Distillation: After extraction with a polar solvent like isopropanol or butanol, residual water can be removed by azeotropic distillation with a suitable solvent like toluene.
-
-
Hydrochloride Salt Formation and Crystallization:
-
Solvent Selection: The choice of solvent is critical for obtaining a crystalline salt.[12] A common method is to dissolve the purified free base in a solvent like isopropanol (IPA) or ethanol and then add a solution of HCl in a non-polar solvent like diethyl ether or MTBE until precipitation is complete.
-
Control of Supersaturation: For better crystal growth, add the HCl solution slowly at a slightly elevated temperature and then cool the mixture slowly. Seeding with a small amount of previously obtained crystalline product can also be beneficial.
-
Anti-solvent Crystallization: Dissolving the crude salt in a minimal amount of a polar solvent (e.g., methanol) and then slowly adding a non-polar anti-solvent (e.g., diethyl ether or heptane) can induce crystallization.
-
-
Frequently Asked Questions (FAQs)
Q: What are the key safety considerations for scaling up this synthesis?
A: Several steps in this synthesis require careful safety considerations:
-
Diels-Alder Reaction: If performed under pressure, ensure the pressure vessel is appropriately rated and has a pressure relief valve.
-
Hydrogenation: Hydrogen is highly flammable. Use a dedicated hydrogenation area with appropriate ventilation and electrical grounding. The Pd/C catalyst can be pyrophoric, especially after the reaction. Do not allow the catalyst to dry in the air. Quench the catalyst by filtering it under a nitrogen atmosphere and immediately suspending it in water.
-
Curtius Rearrangement: Acyl azides can be explosive, especially if isolated. It is highly recommended to generate and use them in situ.[17]
-
LiAlH4 Reduction: LiAlH4 is pyrophoric and reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon). The quenching process generates hydrogen gas, so ensure adequate ventilation.
Q: What in-process controls (IPCs) are recommended for each step?
A:
-
Step 1 & 2: TLC or GC-MS to monitor the disappearance of starting material and the appearance of the product.
-
Step 3: TLC or LC-MS to monitor the conversion of the amide/acid to the protected amine or isocyanate intermediate.
-
Step 4: TLC or LC-MS to monitor the reduction of the ester.
-
Step 5: 1H NMR and 13C NMR to confirm the structure of the final product. Purity can be assessed by HPLC. Karl Fischer titration is recommended to determine the water content of the final salt.
Q: Are there any alternative, more scalable routes to (4-Aminobicyclo[2.2.2]octan-1-yl)methanol?
A: An alternative route could start from 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, which is commercially available.[18] This would bypass the first three steps. The carboxylic acid could then be reduced directly to the alcohol using a reagent like borane-THF complex (BH3-THF), which is generally safer and easier to handle at scale than LiAlH4 for acid reductions. However, the amino group would still likely require protection.
References
-
Roberts, J. D., Moreland Jr, W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(3), 637-640. [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
Doccas. (2022, June 7). Amine and HCl - salt formation reaction [Video]. YouTube. [Link]
-
Kaur, K., & Grewal, A. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]
-
Puglisi, A., et al. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. ACS Publications. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach to Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]
-
Fülöp, F., et al. (2007). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. MDPI. [Link]
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Ghosh, A. K., Brindisi, M., & Sarkar, A. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
-
European Patent Office. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]
-
MDPI. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Curtius Rearrangement of Acyl Azides Revisited - Formation of Cyanate (R-O-CN). Retrieved from [Link]
-
Chad's Prep. (2018, September 21). 22.4b Synthesis of Amines Hofmann Rearrangement [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved from [Link]
-
Dr. P. (2023, November 6). Reduction of Amides with LiAlH4 [Video]. YouTube. [Link]
-
Dajoemerit. (2022, August 4). How Hofmann Rearrangement forms Amine from Amide?! [Video]. YouTube. [Link]
-
ChemSurvival. (2011, September 15). Mechanisms of Amide Reduction by LiAlH4 [Video]. YouTube. [Link]
Sources
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Validation & Comparative
The Next Generation of Rigid Scaffolds: A Comparative Guide to Novel Bicyclic Amines vs. (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. For decades, the bicyclo[2.2.2]octane (BCO) core, exemplified by structures like (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride, has served as a robust and reliable three-dimensional framework. Its rigid structure provides a predictable orientation for functional groups, making it a valuable building block in medicinal chemistry. However, the lipophilic nature of the carbocyclic BCO core can present challenges in optimizing drug candidates. This guide provides a comprehensive benchmarking of emerging bicyclic scaffolds against the established (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, offering researchers and drug development professionals a data-driven comparison to inform the design of next-generation therapeutics.
The Benchmark: this compound
This compound is a classic example of a 1,4-disubstituted BCO derivative. Its rigid structure and the presence of primary amine and alcohol functionalities at the bridgehead positions make it a versatile synthon for introducing a 3D motif into drug candidates.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO | [1] |
| Molecular Weight | 191.70 g/mol | [1] |
| TPSA (Topological Polar Surface Area) | 46.25 Ų | [1] |
| cLogP | 1.45 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Biological Activity:
While not extensively profiled in the public domain for a specific CNS target, derivatives of 4-aminobicyclo[2.2.2]octane have demonstrated biological activity, including antitrypanosomal and antiplasmodial effects.[2] This highlights the potential of the BCO scaffold to present pharmacophores in a biologically relevant manner.
Emerging Bicyclic Scaffolds: A New Wave of Innovation
Several novel bicyclic scaffolds have emerged as promising alternatives to the traditional BCO core, each offering unique advantages in terms of physicochemical properties and synthetic accessibility. This guide will focus on three noteworthy examples: 2-oxabicyclo[2.2.2]octane, cis-2,5-diaminobicyclo[2.2.2]octane, and the granatane scaffold.
Head-to-Head Comparison: Physicochemical Properties
A key driver for exploring new scaffolds is the improvement of drug-like properties. The introduction of heteroatoms into the bicyclic framework can significantly modulate lipophilicity, solubility, and metabolic stability.
Table 1: Comparative Physicochemical Properties of Bicyclic Scaffolds
| Scaffold | Key Feature | Impact on Properties |
| Bicyclo[2.2.2]octane (BCO) | All-carbon framework | High lipophilicity, moderate solubility. |
| 2-Oxabicyclo[2.2.2]octane | Oxygen atom at the 2-position | Reduced lipophilicity, increased aqueous solubility, and enhanced metabolic stability compared to BCO.[3][4] |
| cis-2,5-Diaminobicyclo[2.2.2]octane | Two amino groups | Increased polarity and potential for multiple vector points for further derivatization. |
| Granatane | Nitrogen bridge | Provides a rigid framework with potential for CNS activity and favorable blood-brain barrier permeability.[5] |
The replacement of a methylene group in the BCO scaffold with an oxygen atom in 2-oxabicyclo[2.2.2]octane leads to a significant decrease in lipophilicity (cLogP) and a corresponding increase in aqueous solubility.[3] This modification can be crucial for developing orally bioavailable drugs and reducing off-target hydrophobic interactions.
Synthetic Accessibility: A Practical Consideration
The feasibility of large-scale and efficient synthesis is a critical factor in the adoption of a new scaffold.
4.1. Synthesis of this compound:
The synthesis of 1,4-disubstituted BCOs can be challenging. One common approach involves a one-pot reaction between benzylidene acetone and dialkyl-ammonium thiocyanates to form 4-aminobicyclo[2.2.2]octan-2-ones, which can then be further modified.[6]
4.2. Synthesis of 2-Oxabicyclo[2.2.2]octane Derivatives:
A key synthetic step for the 2-oxabicyclo[2.2.2]octane core is the iodocyclization of cyclohexane-containing alkenyl alcohols.[3][4] This method allows for the scalable production of various functionalized building blocks.
Experimental Protocol: Synthesis of a 2-Oxabicyclo[2.2.2]octane derivative
Caption: Iodocyclization for 2-Oxabicyclo[2.2.2]octane synthesis.
4.3. Synthesis of cis-2,5-Diaminobicyclo[2.2.2]octane:
This chiral scaffold can be synthesized in enantiopure form from benzoic acid, involving a multi-step sequence that includes a double Curtius rearrangement.
4.4. Synthesis of Granatane Alkaloids:
The biosynthesis of the granatane core starts from lysine.[7] Semisynthetic approaches often involve the esterification of α/β-isomeric granatan-3-ols with various carboxylic acids.[8][9]
Biological Potential: A Glimpse into Future Applications
The true value of a new scaffold lies in its ability to enable the discovery of novel, effective, and safe therapeutics.
5.1. 2-Oxabicyclo[2.2.2]octane in Drug Analogs:
The incorporation of the 2-oxabicyclo[2.2.2]octane core into existing drugs like Imatinib has been shown to improve physicochemical properties such as increased water solubility and metabolic stability, and reduced lipophilicity, while maintaining or even enhancing biological activity.[3][4]
5.2. Granatane Scaffolds as CNS-Active Agents:
Granatane-triazole hybrids have been successfully developed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase 1 (BACE1), two key targets in Alzheimer's disease research.[5] In vitro assays demonstrated that these compounds inhibit both enzymes with IC₅₀ values in the micromolar and sub-micromolar range for BACE1 and AChE, respectively.[5]
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Caption: Workflow for a colorimetric AChE inhibition assay.
5.3. cis-2,5-Diaminobicyclo[2.2.2]octane in Asymmetric Catalysis:
This scaffold has proven to be an excellent chiral ligand in metal-catalyzed asymmetric reactions, demonstrating its utility in the synthesis of enantiomerically pure compounds.
Benchmarking Performance: A Data-Driven Approach
To provide a clear comparison, the following table summarizes key performance metrics for the different scaffolds.
Table 2: Performance Benchmark of Bicyclic Scaffolds
| Parameter | (4-Aminobicyclo[2.2.2]octan-1-yl)methanol | 2-Oxabicyclo[2.2.2]octane | Granatane Scaffold |
| Lipophilicity (cLogP) | ~1.45[1] | Lower than BCO | Favorable for CNS penetration (predicted LogP 2.2-3.2)[5] |
| Aqueous Solubility | Moderate | Higher than BCO[3] | Predicted to be favorable |
| Metabolic Stability | Moderate | Higher than BCO[3] | To be determined experimentally |
| Synthetic Accessibility | Established but can be challenging | Scalable synthesis developed[3] | Biosynthesis and semisynthesis routes established[7][8] |
| Biological Applications | Antiprotozoal activity demonstrated[2] | Improved drug-like properties in analogs[3] | AChE/BACE1 inhibition for potential Alzheimer's treatment[5] |
Experimental Protocols for Head-to-Head Comparison:
To enable a direct and objective comparison of these scaffolds, standardized in vitro assays are essential.
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability:
This assay provides an in vitro model of passive diffusion across the BBB.[10] Compounds are classified as having low or high permeability based on their effective permeability (Pe) values, with Pe > 1.5 x 10⁻⁶ cm/s generally considered high permeability.[10]
Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Liver Microsome Stability Assay:
This assay measures the in vitro intrinsic clearance of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[11] The rate of disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic stability.[11]
Cytotoxicity Assay:
The potential toxicity of the new scaffolds should be assessed using standard in vitro cytotoxicity assays, such as the MTT assay, on relevant cell lines (e.g., neuronal cells for CNS-targeted compounds).[12]
Conclusion and Future Outlook
While (4-Aminobicyclo[2.2.2]octan-1-yl)methanol and the broader BCO scaffold have been valuable tools in drug discovery, the development of novel bicyclic frameworks like 2-oxabicyclo[2.2.2]octane and the granatane scaffold represents a significant step forward. The introduction of heteroatoms provides a powerful strategy to fine-tune physicochemical properties, leading to compounds with improved solubility, reduced lipophilicity, and enhanced metabolic stability.
The data presented in this guide demonstrates that these new scaffolds are not merely theoretical constructs but have been successfully synthesized and, in the case of the granatane derivatives, have shown promising biological activity against relevant therapeutic targets. For researchers and drug development professionals, the key takeaway is the expanded toolkit of rigid, three-dimensional scaffolds now available. The choice of scaffold will ultimately depend on the specific therapeutic target and the desired property profile of the final drug candidate. A thorough experimental evaluation, utilizing the standardized assays outlined in this guide, will be crucial for making an informed decision and unlocking the full potential of these next-generation bicyclic amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
